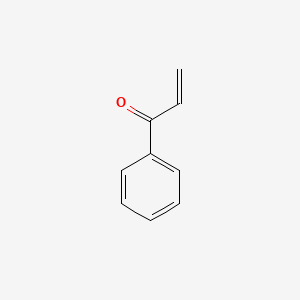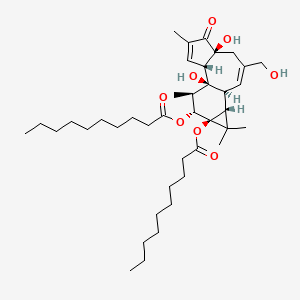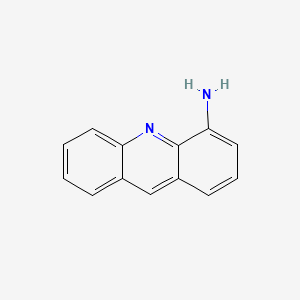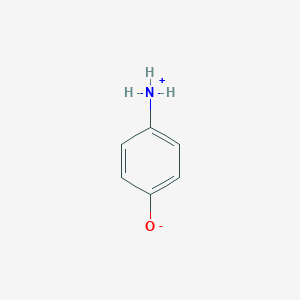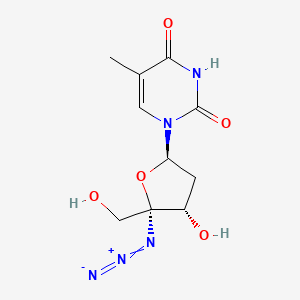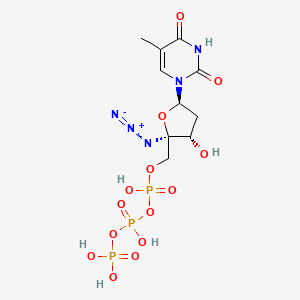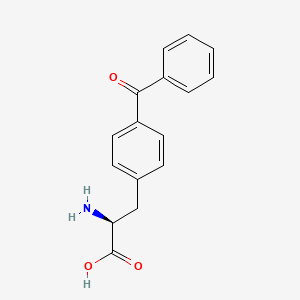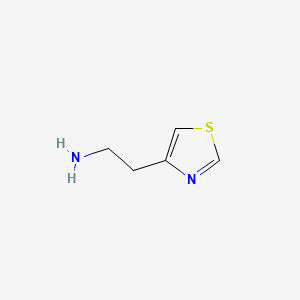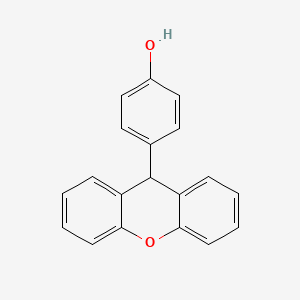
4-(9H-xanthen-9-yl)phenol
Vue d'ensemble
Description
A 274 is a highly aromatic, monosubstituted phenol antioxidant generated during differentiation of neuroblastoma cells. It is extensively conjugated and present as a common trace constituent in randomly selected batches of commercial tissue culture media.
Applications De Recherche Scientifique
Novel Fluorescence Probes
- Development of Novel Fluorescence Probes for Reactive Oxygen Species : 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and similar compounds have been synthesized as novel fluorescence probes. These probes can detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase, differentiating them from other reactive oxygen species. This development is significant for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Antioxidant Activity
- Antioxidant Activity of Fused Heterocyclic Compounds : 9H-Xanthene-2, 7-diols have been shown to function effectively as antioxidants, comparable to α-tocopherol. They suppress the oxidation of linoleic acid, indicating their potential use in preventing oxidative damage (Nishiyama et al., 1995).
Chemical Synthesis and Applications
- Synthesis of Linear, Single-Strand Heteroaromatic Polymers : Novel high-molecular-weight polymers containing 9H-xanthene moieties have been synthesized using metal-free superacid-catalyzed polymerizations. These polymers have potential applications in material science and chemistry (Olvera et al., 2015).
- Preparation of Polysubstituted 9,9-Dimethylxanthenes : A transformation process involving bisphenol A has been developed to create polymethylated 9,9-dimethylxanthenes, which are useful as precursors for novel xanthene polyesters (Caruso & Lee, 1997).
- Novel S-Xanthenyl Protecting Groups in Peptide Synthesis : The 9H-xanthen-9-yl (Xan) group has been used as a protecting group for cysteine in peptide synthesis, demonstrating its utility in biochemical applications (Han & Bárány, 1997).
Electronic Properties and Synthesis
- DFT Analysis of Tetra (9-phenyl-9H-xanthen-9-yl) Oxy Peripheral-Substituted Zinc Phthalocyanine : The synthesis and characterization of novel compounds involving 9H-xanthene have been performed, revealing properties useful for photodynamic therapy applications (Solğun et al., 2020).
Biological Relevance
- Neuropeptide Y Y5 Receptor Antagonist : A derivative of 9H-xanthen-1-one has been identified as a selective and orally active antagonist of the neuropeptide Y Y5 receptor, indicating potential therapeutic applications (Sato et al., 2008).
Propriétés
Numéro CAS |
77273-75-7 |
|---|---|
Nom du produit |
4-(9H-xanthen-9-yl)phenol |
Formule moléculaire |
C19H14O2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
4-(9H-xanthen-9-yl)phenol |
InChI |
InChI=1S/C19H14O2/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12,19-20H |
Clé InChI |
OIXOSCRCPTVMFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)O |
Apparence |
Solid powder |
Autres numéros CAS |
77273-75-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
A 274; A274; A-274 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



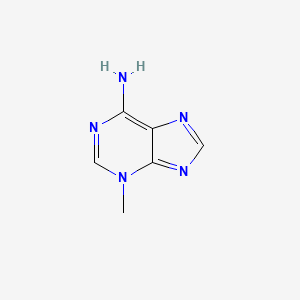
![1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1666302.png)
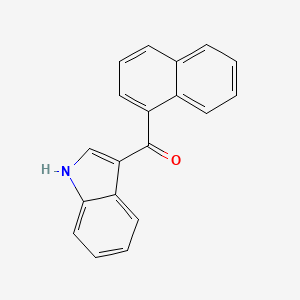
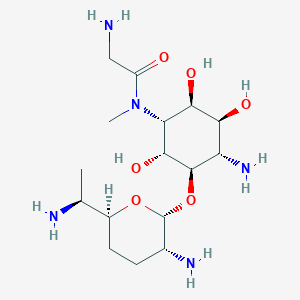
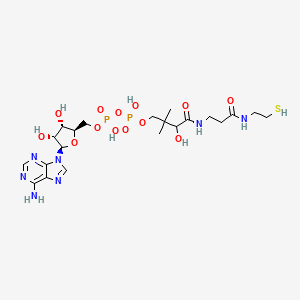
![(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1666308.png)
